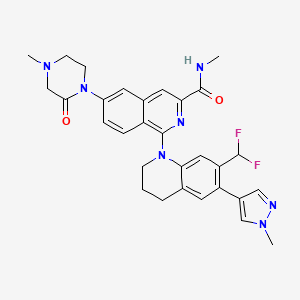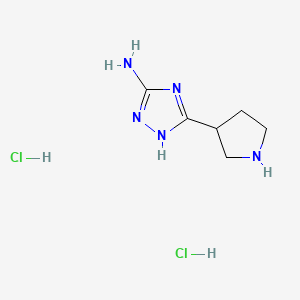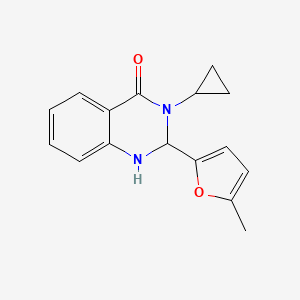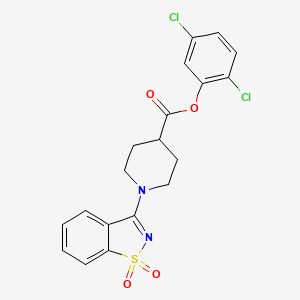
CBP/p300-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBP/p300-IN-14 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a small molecule inhibitor that targets the interaction between the transcriptional co-activators CBP and p300, which play a crucial role in regulating gene expression.
作用機序
CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They function by binding to specific transcription factors and modifying chromatin structure, which ultimately leads to the activation or repression of target genes. CBP/p300-IN-14 inhibits the interaction between CBP and p300 by binding to the bromodomain of CBP/p300, which prevents the formation of the transcriptional complex. This results in the downregulation of target genes that are dependent on CBP and p300 for their expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance memory and cognitive function in animal models, which is likely due to its ability to modulate histone acetylation. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CBP/p300-IN-14 has several advantages as a tool for scientific research. It is a specific inhibitor that targets the interaction between CBP and p300, which makes it a valuable tool for studying the role of CBP and p300 in various biological processes. In addition, this compound has been shown to be effective in vivo, which makes it a useful tool for studying the physiological effects of CBP and p300 inhibition. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, which could complicate data interpretation. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
将来の方向性
There are several future directions for the study of CBP/p300-IN-14. One area of research is the development of more potent and selective inhibitors that target CBP and p300. This could lead to the discovery of new therapeutic targets for cancer and neurological disorders. Another area of research is the study of the downstream effects of CBP and p300 inhibition. This could provide insights into the molecular mechanisms underlying the physiological effects of this compound. Finally, the use of this compound in combination with other inhibitors or therapies could lead to the development of more effective treatment strategies for various diseases.
合成法
The synthesis of CBP/p300-IN-14 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final assembly of the molecule. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized equipment and expertise.
科学的研究の応用
CBP/p300-IN-14 has potential applications in various areas of scientific research, including cancer biology, neurobiology, and epigenetics. It has been shown to inhibit the growth of certain cancer cells by blocking the interaction between CBP and p300, which are known to play a role in cancer cell proliferation. In addition, this compound has been shown to enhance memory and cognitive function in animal models, suggesting that it may have therapeutic potential for neurological disorders. Furthermore, this compound has been demonstrated to modulate histone acetylation, which is a critical epigenetic mechanism that regulates gene expression.
特性
IUPAC Name |
1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFRDAUFBFNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F2N7O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)


![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)


![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
